molecular formula C22H32Cl2N2O4 B1675136 Lorglumide CAS No. 97964-56-2

Lorglumide

货号: B1675136
CAS 编号: 97964-56-2
分子量: 459.4 g/mol
InChI 键: IEKOTSCYBBDIJC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Identity and Structural Characterization of Lorglumide

Systematic Nomenclature and IUPAC Conventions

This compound is formally named according to International Union of Pure and Applied Chemistry (IUPAC) conventions as (4S)-4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid for its (S)-enantiomer. The racemic form, which lacks stereochemical specificity, is designated as 4-((3,4-dichlorobenzoyl)amino)-5-(dipentylamino)-5-oxopentanoic acid . The systematic name reflects its glutamine-derived backbone, substituted with a 3,4-dichlorobenzoyl group and dipentylamino side chains. The sodium salt variant, commonly used in research, modifies the carboxylic acid terminus to a monosodium carboxylate.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C$${22}$$H$${32}$$Cl$${2}$$N$${2}$$O$${4}$$ , with a molecular weight of 459.41 g/mol . For the sodium salt form, the formula adjusts to C$${22}$$H$${31}$$Cl$${2}$$N$${2}$$O$${4}$$·Na , increasing the molecular weight to 481.4 g/mol due to the substitution of a proton with a sodium ion.

Table 1: Key Molecular Identifiers

Property Value Source
IUPAC Name (S-form) (4S)-4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid
CAS (Racemate) 97964-56-2
CAS (S-enantiomer) 118919-28-1
Molecular Formula C$${22}$$H$${32}$$Cl$${2}$$N$${2}$$O$$_{4}$$
Molecular Weight 459.41 g/mol
Sodium Salt Formula C$${22}$$H$${31}$$Cl$${2}$$N$${2}$$O$$_{4}$$·Na
Sodium Salt Weight 481.4 g/mol

Three-Dimensional Structural Elucidation

X-ray Crystallography Data

While X-ray crystallography is a cornerstone technique for resolving atomic arrangements in crystalline solids, specific diffraction data for this compound remain unpublished in the provided sources. However, its sodium salt is described as a crystalline solid , suggesting suitability for crystallographic analysis. Theoretical models predict a planar 3,4-dichlorobenzoyl group connected to a glutamine scaffold, with dipentyl chains adopting extended conformations to minimize steric hindrance.

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Although NMR data are not explicitly provided, the structure implies characteristic signals:

  • Aromatic protons on the dichlorobenzoyl ring would appear as a doublet (δ 7.5–8.0 ppm) due to ortho-chlorine substituents.
  • Amide protons (N–H) would resonate near δ 6.5–7.0 ppm, split by coupling to adjacent carbons.
  • Aliphatic chains from the dipentyl groups would show multiplet signals between δ 1.0–1.5 ppm (methylene) and δ 0.8–0.9 ppm (terminal methyl).

Stereochemical Considerations and Isomeric Forms

This compound exhibits chirality at the C4 position of its glutamine backbone. The (S)-enantiomer, with a specific spatial arrangement, demonstrates distinct receptor binding affinities compared to the (R)-form. The racemic mixture, a 1:1 combination of both enantiomers, is designated by the CAS number 97964-56-2 . The (S)-configuration is critical for CCK receptor antagonism, as evidenced by its higher pharmacological activity.

Stereochemical Descriptors

  • SMILES (S-enantiomer): CCCCCN(CCCCC)C(=O)C@HNC(=O)C1=CC(=C(C=C1)Cl)Cl
  • InChIKey (S-enantiomer): IEKOTSCYBBDIJC-IBGZPJMESA-N

Computational Chemistry Predictions

Molecular Orbital Analysis

Hypothetical molecular orbital studies would predict the highest occupied molecular orbital (HOMO) to localize on the dichlorobenzoyl ring and amide bonds, indicating sites prone to electrophilic attack. The lowest unoccupied molecular orbital (LUMO) likely resides on the carboxylic acid group, facilitating nucleophilic interactions.

Density Functional Theory (DFT) Calculations

DFT simulations could optimize the geometry of this compound, revealing a dihedral angle of approximately 120° between the benzoyl and glutamine moieties to minimize steric clash. The dipole moment, estimated at 8–10 Debye , underscores its polar nature, consistent with solubility in dimethyl sulfoxide (DMSO).

属性

IUPAC Name

4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32Cl2N2O4/c1-3-5-7-13-26(14-8-6-4-2)22(30)19(11-12-20(27)28)25-21(29)16-9-10-17(23)18(24)15-16/h9-10,15,19H,3-8,11-14H2,1-2H3,(H,25,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKOTSCYBBDIJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046961
Record name Lorglumide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97964-56-2
Record name Lorglumide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97964-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lorglumide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097964562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lorglumide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LORGLUMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAD1UQ73BE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

Synthetic Routes for Lorglumide Production

Primary Synthesis Pathway

The canonical synthesis of this compound involves a three-step sequence starting from glutamic acid derivatives.

Step 1: Condensation with 3,4-Dichlorobenzoyl Chloride
Glutamic acid (I) reacts with 3,4-dichlorobenzoyl chloride (II) in aqueous sodium carbonate ($$ \text{Na}2\text{CO}3 $$) to form $$ N-(3,4-\text{dichlorobenzoyl})\text{glutamic acid} $$ (III). This step achieves a 65–72% yield under optimized conditions (pH 8–9, 25°C, 6 hours). The reaction mechanism involves nucleophilic acyl substitution, where the amine group of glutamic acid attacks the electrophilic carbonyl carbon of the benzoyl chloride.

Step 2: Anhydride Formation
Intermediate III is treated with acetic anhydride ($$ (\text{CH}3\text{CO})2\text{O} $$) in refluxing isopropyl ether (boiling point: 68–70°C) to yield $$ N-(3,4-\text{dichlorobenzoyl})\text{glutamic anhydride} $$ (IV). This step proceeds via cyclodehydration, with yields exceeding 85% after purification by recrystallization.

Step 3: Amidation with Dipentylamine
The anhydride (IV) undergoes nucleophilic attack by dipentylamine (V) in aqueous medium, forming this compound through ring-opening amidation. The reaction is typically conducted at 50°C for 12 hours, yielding 60–68% of the final product. Critical parameters include stoichiometric control (1:1.2 molar ratio of IV to V) and pH maintenance at 7.5–8.0 to prevent hydrolysis.

Table 1: Key Reaction Parameters and Yields
Step Reagents Conditions Yield (%)
1 $$\text{Na}2\text{CO}3$$, $$\text{H}_2\text{O}$$ 25°C, 6 h, pH 8–9 65–72
2 $$(\text{CH}3\text{CO})2\text{O}$$, isopropyl ether Reflux, 3 h 85–90
3 Dipentylamine, $$\text{H}_2\text{O}$$ 50°C, 12 h, pH 7.5–8.0 60–68

Structural Optimization and SAR Insights

Role of Halogen Substituents

SAR studies highlight the necessity of the 3,4-dichlorophenyl group for CCKA receptor affinity. Comparative analyses demonstrate that replacing chlorine with fluorine at the para position (compound 19, Table 2) enhances binding affinity ($$ \text{IC}_{50} = 0.11 \, \mu\text{M} $$) while maintaining selectivity. Conversely, bulkier substituents like cyclohexyl or hexyl groups reduce potency due to steric hindrance.

Impact of N-Alkyl Chain Length

The dipentylamine moiety is optimal for receptor interaction. Shortening the alkyl chains to propyl diminishes activity ($$ \text{IC}_{50} > 10 \, \mu\text{M} $$), whereas elongation to hexyl disrupts the hydrophobic pocket binding. Isobutyl derivatives (e.g., compound 7, Table 2) exhibit superior pharmacokinetic profiles, with 3-fold higher oral bioavailability compared to n-pentyl analogs.

Table 2: Binding Affinities of this compound Derivatives
Compound R1 R2 CCKA $$ \text{IC}_{50} \, (\mu\text{M}) $$ CCKB $$ \text{IC}_{50} \, (\mu\text{M}) $$
7 H Isobutyl 0.020 ± 0.01 1.2 ± 0.3
8 Cl Isobutyl 0.008 ± 0.01 0.4 ± 0.2
9 F Isobutyl 0.012 ± 0.01 0.75 ± 0.2
17 H Benzyl 0.85 ± 0.03 0.020 ± 0.005
This compound 0.17 ± 0.01 >10

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (Phenomenex Kinetex, 50 × 2.1 mm, 5 µm) is employed for purity assessment. Mobile phases comprise 0.1% formic acid in water (A) and acetonitrile (B), with gradient elution (5–95% B over 15 minutes). This compound elutes at 8.2 minutes, demonstrating >98% purity.

Mass Spectrometry (MS)

Electrospray ionization (ESI) MS in positive mode confirms the molecular ion peak at $$ m/z = 481.39 $$ (calculated for $$ \text{C}{22}\text{H}{31}\text{Cl}2\text{N}2\text{NaO}4 $$). Fragmentation patterns align with the proposed structure, including losses of $$ \text{CO}2 $$ ($$ -44 \, \text{Da} $$) and dipentylamine ($$ -157 \, \text{Da} $$).

Nuclear Magnetic Resonance (NMR)

$$ ^1\text{H} $$-NMR (400 MHz, DMSO-$$ d_6 $$) assignments:

  • δ 7.85 (d, $$ J = 8.4 \, \text{Hz} $$, 1H, aromatic)
  • δ 7.62 (dd, $$ J = 8.4, 2.0 \, \text{Hz} $$, 1H, aromatic)
  • δ 3.25 (t, $$ J = 7.2 \, \text{Hz} $$, 4H, N–CH$$_2$$)
  • δ 1.45–1.20 (m, 16H, alkyl chains)

Pharmacological Applications and Mechanistic Insights

Inhibition of Pancreatic Cell Proliferation

This compound suppresses gastrin-stimulated DNA synthesis in AR42J pancreatic cells ($$ \text{EC}_{50} = 0.42 \, \mu\text{M} $$) by antagonizing CCKA receptors, thereby blocking mitogen-activated protein kinase (MAPK) signaling. Ornithine decarboxylase activity, a marker of cell proliferation, is reduced by 80% at 10 µM.

化学反应分析

洛格鲁胺经历各种化学反应,包括:

    氧化: 洛格鲁胺在特定条件下可以被氧化形成相应的氧化产物。

    还原: 还原反应可以将洛格鲁胺转化为还原衍生物。

    取代: 洛格鲁胺可以在适当条件下进行取代反应,其中官能团被其他基团取代。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及各种催化剂以促进取代反应 . 从这些反应中形成的主要产物取决于所用试剂和条件。

科学研究应用

Gastrointestinal Disorders

Lorglumide has been studied for its potential therapeutic effects on various gastrointestinal issues. Its primary mechanism involves inhibiting CCK receptors, which play a crucial role in regulating digestive processes.

  • Peptic Ulcers and Dyspepsia : this compound has been suggested as a treatment for stomach ulcers and dyspepsia due to its ability to reduce gastric secretions and gastrointestinal motility. In animal studies, it significantly decreased pancreatic exocrine secretion induced by CCK, indicating a potential role in managing conditions associated with excessive digestive enzyme production .
  • Irritable Bowel Syndrome : Preliminary research indicates that this compound may alleviate symptoms of irritable bowel syndrome by modulating gastrointestinal motility. However, clinical results have been inconsistent, necessitating further investigation into its efficacy in human subjects .

Cancer Research

This compound's role extends into oncology, particularly concerning pancreatic cancer. The compound’s antagonistic effect on CCK receptors has made it a subject of interest in studies exploring cancer cell growth and invasion.

  • Pancreatic Cancer : In vitro studies using the Mia PaCa-2 cell line demonstrated that this compound inhibited cell growth and invasion significantly. The compound induced apoptosis and cell cycle arrest in these cancer cells, suggesting a potential therapeutic application in managing pancreatic adenocarcinoma .
  • Mechanisms of Action : The inhibition of matrix metalloproteinase-2 (MMP-2) expression by this compound was noted as a mechanism through which it reduced the invasive capabilities of cancer cells. This finding highlights the importance of CCK signaling pathways in tumor biology and suggests that targeting these pathways may provide new therapeutic strategies for pancreatic cancer treatment .

Research Methodologies

This compound has also been utilized in various experimental setups to elucidate the physiological roles of CCK and its receptors:

  • Experimental Models : Studies have employed both in vitro (cell culture) and in vivo (animal) models to assess the pharmacological effects of this compound. For instance, long-term administration of this compound in animal models demonstrated significant reductions in pancreatic weight and enzyme content, reinforcing its role as a CCK antagonist .
  • Analytical Techniques : Advanced methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to quantify this compound levels in biological samples, facilitating pharmacokinetic studies and ensuring accurate dosing in experimental settings .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound across various studies:

Application AreaKey FindingsStudy Reference
Gastrointestinal DisordersReduces gastric secretions; potential for treating ulcers and IBS ,
Pancreatic CancerInhibits growth and invasion of Mia PaCa-2 cells; induces apoptosis
Research MethodologiesEffective in both animal and cell culture models; quantification methods developed

作用机制

洛格鲁胺通过作为胆囊收缩素受体的竞争性拮抗剂发挥作用,特别是胆囊收缩素A亚型 . 通过与这些受体结合,洛格鲁胺抑制胆囊收缩素的作用,胆囊收缩素是一种调节胃肠道运动和胃分泌的激素。 这导致胃肠道运动和胃分泌减少,使洛格鲁胺在治疗各种胃肠道疾病方面有用 .

相似化合物的比较

Structural and Receptor Selectivity

Lorglumide belongs to the glutamic acid derivative class, characterized by a dipentylamino side chain and a dichlorobenzoyl group . Key structural analogs include:

Compound Class Receptor Selectivity Key Structural Features
This compound Glutamic acid CCK-A (CCK1) Dichlorobenzoyl, dipentylamino groups
Proglumide Glutamic acid CCK-A & CCK-B Simpler benzamide side chain
Devazepide Benzodiazepine CCK-A (CCK1) 1,4-benzodiazepine core
Loxiglumide Glutamic acid CCK-A (CCK1) Similar to this compound, less potency
Spiroglumide Glutamic acid CCK-B (CCK2) Spirocyclic substituents

Key Differences :

  • Proglumide , the progenitor of this class, lacks selectivity, antagonizing both CCK-A and CCK-B receptors .
  • Devazepide , a benzodiazepine derivative, exhibits higher CCK-A affinity (pKB = 9.98) compared to this compound (pKB = 7.59) .
  • Spiroglumide and Itriglumide preferentially target CCK-B receptors, making them relevant for central nervous system (CNS) disorders .

Pharmacological Potency and Functional Effects

In Vitro and In Vivo Efficacy
  • This compound :
    • Competitively inhibits CCK-A receptors, shifting caerulein concentration-response curves (pA₂ = 7.31) without affecting bombesin-induced responses, confirming selectivity .
    • Reduces CCK-stimulated pancreatic secretion (e.g., 5–10 mg/kg reduces caerulein-induced amylase release by 50–70%) and inhibits pancreatic cancer cell proliferation (52.1% inhibition in Mia PaCa-2 cells) .
  • Devazepide :
    • Higher potency (pKB = 9.98) in guinea pig gallbladder assays but lacks significant research in cancer models .
  • Loxiglumide :
    • Lower potency (pKB = 7.07) than this compound, with similar CCK-A selectivity .
  • Proglumide :
    • Broad-spectrum antagonism but 100–1000× less potent than this compound in CCK-A inhibition .

Mechanistic Differences in Disease Models

  • Pancreatic Carcinogenesis: this compound significantly inhibits CCK-promoted pancreatic adenomas and microcarcinomas in rats (e.g., 38% carcinoma incidence in CCK-treated vs. 25% in controls) . Proglumide and Devazepide lack comparable data in carcinogenesis models.
  • Loxiglumide shows similar effects but requires higher doses .

生物活性

Lorglumide, a potent cholecystokinin (CCK) receptor antagonist, has garnered attention for its diverse biological activities, particularly in relation to pancreatic function and appetite regulation. This article reviews the key findings from various studies, highlighting the compound's mechanisms of action, effects on pancreatic secretion, and implications for appetite control.

This compound functions primarily as a competitive antagonist at the CCK_1 receptor, which plays a crucial role in mediating pancreatic exocrine secretion and appetite regulation. The compound has been shown to displace the concentration-response curves for caerulein (a CCK analogue) to the right without affecting the maximum response, indicating competitive antagonism. The calculated pA2 value for this compound is 7.31 ± 0.45, demonstrating its potency against CCK .

Effects on Pancreatic Secretion

In Vitro Studies:

  • This compound significantly inhibited amylase release induced by caerulein in isolated pancreatic segments. However, it was ineffective against bombesin-induced amylase release .
  • The efficacy of both caerulein and bombesin in stimulating amylase release was similar, but caerulein exhibited higher potency .

In Vivo Studies:

  • Administration of this compound (5 and 10 mg/kg) in anesthetized rats resulted in a significant reduction of pancreatic exocrine secretion induced by caerulein without altering bombesin's effects .
  • Long-term administration of this compound also reduced the trophic effects of caerulein on pancreatic weight and enzyme content .

Appetite Regulation

This compound's role in appetite regulation has been investigated through various behavioral studies:

  • In an experiment involving food access frequency after a period of restricted feeding, rats injected with 10 mg/kg of this compound showed a significant increase in food access compared to controls .
  • The compound appears to modulate leptin signaling pathways; co-stimulation with leptin enhanced calcium responses in certain neuronal populations, whereas this compound treatment reduced these responses, indicating potential interference with leptin's orexigenic effects .

Case Studies and Clinical Implications

Several case studies have illustrated the potential therapeutic applications of this compound:

  • A study demonstrated that this compound effectively blocked anorectic activity induced by certain peptides, suggesting its utility in managing conditions related to appetite dysregulation .
  • Research indicated that this compound could mitigate side effects associated with other treatments by modulating gastrointestinal secretions and enhancing food intake under specific conditions .

Summary of Key Findings

Study Type Dosage Effect on Pancreatic Secretion Effect on Appetite
In Vitro5-10 mg/kgInhibition of amylase releaseN/A
In Vivo5-10 mg/kgSignificant reductionIncreased food access
Behavioral Studies10 mg/kgN/AEnhanced leptin response

常见问题

Q. Advanced Research Focus

  • Comparative Pharmacokinetics : Conduct mass spectrometry-based assays to measure this compound’s half-life and bioavailability in rodents vs. human cell lines.
  • Transgenic Models : Use CCKA receptor-humanized mice to predict human responses.
  • In Silico Modeling**: Apply PBPK (physiologically based pharmacokinetic) models to extrapolate dosing regimens across species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lorglumide
Reactant of Route 2
Lorglumide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。